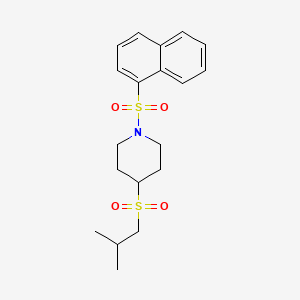

4-(Isobutylsulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Isobutylsulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine, also known as IBSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. IBSP is a piperidine derivative that has a unique structure, which makes it a promising compound for various studies.

Wissenschaftliche Forschungsanwendungen

Genotoxic Potential of Naphthalene Derivatives

Naphthalene derivatives, such as 1,4-naphthoquinone, a compound related to the naphthalene moiety in 4-(Isobutylsulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine, have been extensively studied for their genotoxic potential. Research indicates that 1,4-naphthoquinone does not induce gene mutations in bacteria or mammalian cells in vitro, showcasing predominantly negative results in Ames tests and Hprt and tk mutation studies. However, it exhibits a clastogenic response in vitro, indicated by positive micronucleus, sister chromatid exchange, and chromosome aberration assays. Despite these in vitro findings, in vivo studies with mice and hamsters show negative results for micronucleus or chromosomal aberration induction, suggesting that its genotoxic effects may be limited to in vitro observations. The mechanism behind the in vitro clastogenicity is predominantly through ROS generation, highlighting the sensitivity of in vitro mammalian cell test systems to oxidative DNA damage due to poor antioxidant defense mechanisms compared to more efficient antioxidant defenses in healthy mammalian tissues (Fowler et al., 2018).

Naphthalimides in Medicinal Applications

Naphthalimides, incorporating the naphthalene framework, showcase a broad spectrum of medicinal applications due to their ability to interact with various biological targets through noncovalent bonds. This interaction potential has propelled naphthalimides into clinical trials as anticancer agents and expanded their use in developing potential drugs for various diseases. Beyond anticancer applications, naphthalimides have been explored as antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. They also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their versatility in medicinal chemistry and biological applications (Gong et al., 2016).

Piperazine Derivatives in Therapeutic Use

Piperazine, a core structural element in 4-(Isobutylsulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine, is recognized for its significance in drug design due to its presence in numerous drugs across various therapeutic categories, including antipsychotic, antihistamine, anticancer, and antiviral drugs. Modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This versatility underscores the broad potential of piperazine-based molecules in drug discovery and their emergence as a pharmacophore for developing drug-like elements for various diseases. The selectivity and pharmacokinetic and pharmacodynamics profiles of piperazine derivatives can be significantly influenced by substituent modifications, which opens avenues for the rational design of new therapeutic agents (Rathi et al., 2016).

Eigenschaften

IUPAC Name |

4-(2-methylpropylsulfonyl)-1-naphthalen-1-ylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4S2/c1-15(2)14-25(21,22)17-10-12-20(13-11-17)26(23,24)19-9-5-7-16-6-3-4-8-18(16)19/h3-9,15,17H,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMDIGFOONNVHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Isobutylsulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552420.png)

![2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2552423.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2552426.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2552429.png)

![3-[(4-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2552435.png)

![4-(ethylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2552436.png)